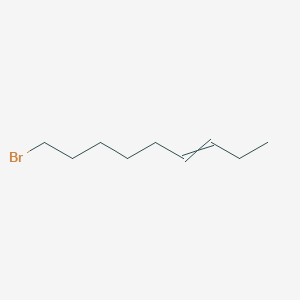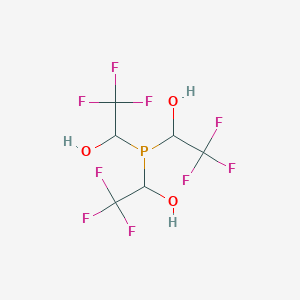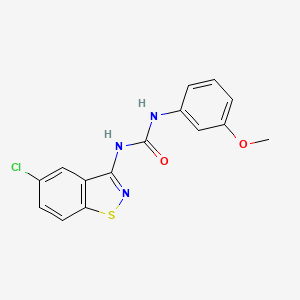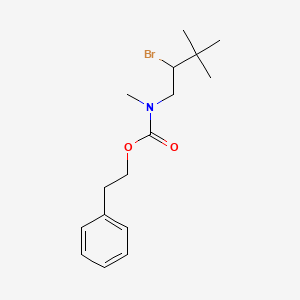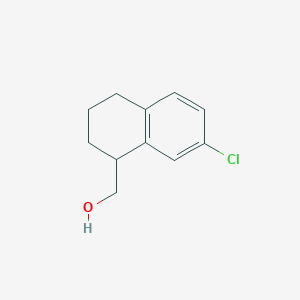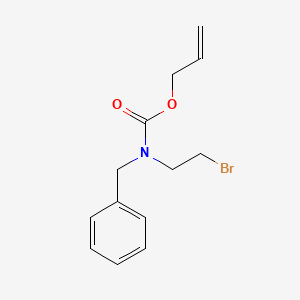
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate is an organic compound with the molecular formula C12H15BrNO2 It is a derivative of carbamic acid, featuring a benzyl group and a 2-bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromoethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
Benzyl carbamate+2-bromoethylamine→Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and corresponding nucleophiles.
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and alcohols.
Applications De Recherche Scientifique
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activities. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 2-bromoethyl group.
2-Bromoethylamine: A precursor in the synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate with distinct chemical properties.
N-Cbz-2-bromoethylamine: A protected form of 2-bromoethylamine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both the benzyl and 2-bromoethyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
111923-03-6 |
|---|---|
Formule moléculaire |
C13H16BrNO2 |
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
prop-2-enyl N-benzyl-N-(2-bromoethyl)carbamate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-10-17-13(16)15(9-8-14)11-12-6-4-3-5-7-12/h2-7H,1,8-11H2 |
Clé InChI |
VFTZELREBRRMQG-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N(CCBr)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
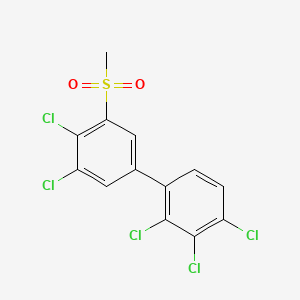
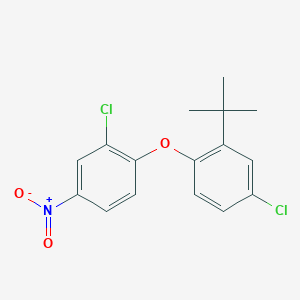
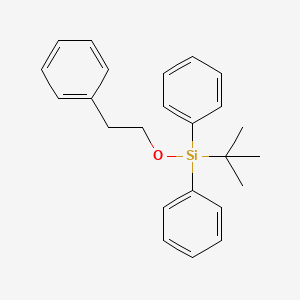
methyl}benzamide](/img/structure/B14324963.png)
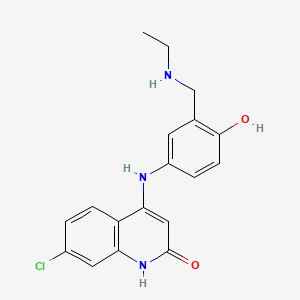
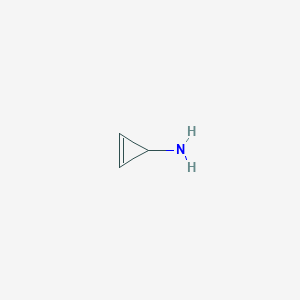
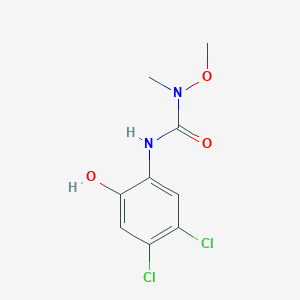
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
